molecular formula C11H12N2O B1401379 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one CAS No. 960079-47-4

2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one

Cat. No. B1401379
CAS RN: 960079-47-4
M. Wt: 188.23 g/mol
InChI Key: JGOYKNYAYFJVST-UHFFFAOYSA-N
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Description

“2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one” is a compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol . The compound is also known by other names such as “960079-47-4” and "DTXSID70735110" .


Synthesis Analysis

The synthesis of 2,6-diazaspiro[3.3]heptane building blocks, which are structural surrogates of piperazine, has been reported . These building blocks have been shown to be useful in arene amination reactions, yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .


Molecular Structure Analysis

The InChI string for “2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one” is “InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2” and the InChIKey is "JGOYKNYAYFJVST-UHFFFAOYSA-N" . The Canonical SMILES string is "C1C2(CN1)CN(C2=O)C3=CC=CC=C3" .


Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 32.3 Ų . The compound has a Complexity of 254 .

Scientific Research Applications

Synthesis and Application in Catalyzed Reactions

A significant application of 2,6-diazaspiro[3.3]heptane derivatives, closely related to 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one, is in palladium-catalyzed aryl amination reactions. Burkhard and Carreira (2008) demonstrated a scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, highlighting its use in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

Novel Synthesis Methods

Hamza et al. (2007) described a practical route to synthesize 2,6-diazaspiro[3.3]heptanes via reductive amination of an aldehyde with primary amines or anilines. This method allows for either library or large-scale synthesis, providing a versatile approach to creating these compounds (Hamza et al., 2007).

Functionalized Pyrazolone Synthesis

In a study by Metwally et al. (2011), epoxidation of specific pyrazolidinediones using alkaline hydrogen peroxide led to the synthesis of highly functionalized pyrazolone systems incorporating 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives. The reaction with nucleophilic reagents varied depending on the type of diazaspiro compound and/or the nucleophile used (Metwally et al., 2011).

Angular Spirocyclic Azetidines

Guerot et al. (2011) reported on the synthesis of novel angular azaspiro[3.3]heptanes, including the preparation of gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. Their work highlights a practical one-pot synthesis approach and potential applications in drug discovery (Guerot et al., 2011).

Development of New Axially Chiral Molecule

Naruse and Kugiya (2013) designed a new axially chiral diphosphine, 2,6-diphosphaspiro[3.3]heptane, demonstrating conformational rigidity. This molecule, related to 2,6-diazaspiro[3.3]heptane, exhibits axial asymmetry due to puckering of the ring systems, highlighting its potential in asymmetric synthesis and chiral technology applications (Naruse & Kugiya, 2013).

properties

IUPAC Name

2-phenyl-2,6-diazaspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOYKNYAYFJVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735110
Record name 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

960079-47-4
Record name 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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